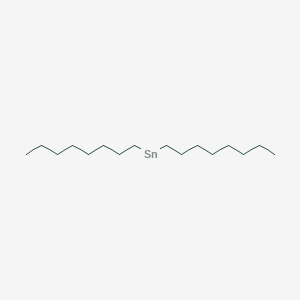

dioctyltin

Beschreibung

Eigenschaften

IUPAC Name |

dioctyltin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.Sn/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQSXVKHVMGQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn]CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017140 | |

| Record name | Dioctylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-44-4, 94410-05-6 | |

| Record name | Dioctylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin(2 ), dioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094410056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dioctyltin Compounds

Industrial-Scale Synthesis Routes

Industrial production of dioctyltin compounds primarily leverages the reactivity of tin(IV) halides with organometallic reagents and direct reactions involving metallic tin.

A common industrial approach for synthesizing organotin compounds, including dibutyl- and dioctyltin dichloride, involves the alkylation of tin(IV) chloride (SnCl4) using organometallic reagents such such as Grignard reagents (RMgX) or organoaluminum compounds (R3Al). lupinepublishers.comgelest.com

While Grignard reagents are widely used for preparing tetraorganotin compounds (R4Sn) due to their commercial availability and ease of preparation, achieving partial alkylation to directly yield dialkyltin dihalides (R2SnX2) can be challenging, often leading to full alkylation to R4Sn. lupinepublishers.comgelest.comuu.nl Tetraorganotin compounds, once formed, can then undergo redistribution reactions, also known as Kocheshkov comproportionation, with SnCl4 to yield diorganotin dihalides. This reaction, exemplified by the equation R4Sn + SnCl4 → 2 R2SnCl2, is a highly effective method for obtaining diorganotin dihalides in high yields. gelest.compw.livewikipedia.org

Organoaluminum compounds are frequently favored in industrial settings due to their lower cost. lupinepublishers.comgelest.com A key advantage of using organoaluminum reagents is their ability to facilitate partial alkylation of SnCl4, directly yielding alkyltin chlorides like dibutyl- and dioctyltin dichloride. lupinepublishers.com However, for complete alkylation to tetraorganotins, an excess of the organoaluminum reagent is often required. uu.nl

The direct reaction between metallic tin and organic halides is another industrial pathway for the synthesis of organotin compounds. This method can lead to the formation of tetra-n-octyltin, which subsequently can be converted into di-n-octyltin dihalide through a disproportionation (redistribution) reaction with a stannic halide. google.com While this direct insertion method is viable, it can be sensitive to reaction conditions and may require specific catalysts, such as crown-complexed alkali metal salts, Lewis acids, or ionic solvents, particularly when the carbon-halogen bond is not sufficiently weak (e.g., alkyl iodides or allyl halides). wikipedia.org

The hydrolysis of dioctyltin dihalides serves as a significant route for the synthesis of dioctyltin oxide. This process typically involves reacting a dioctyltin dihalide, such as dioctyltin dichloride, with a base like caustic soda (sodium hydroxide) in the presence of water. The resulting mixture is stirred, and the lower aqueous layer is separated, leading to the precipitation of dioctyltin oxide, which can then be filtered and dried. google.com This method effectively transforms a dihalide precursor into its corresponding oxide form.

Laboratory-Scale Synthesis Techniques

Laboratory-scale synthesis methods for dioctyltin compounds often focus on controlled conditions, exploring novel approaches including melt-phase and green chemistry techniques.

Melt-phase synthesis offers a solvent-free or low-solvent alternative for preparing dioctyltin(IV) derivatives in a laboratory setting. This technique involves heating the reactants to their molten state, allowing the reaction to proceed without the need for large volumes of traditional organic solvents. For example, the synthesis of dioctyltin oxide can be achieved by reacting dioctyltin dichloride with sodium carbonate under melt conditions. mt.com This method can be advantageous for its simplicity and reduced environmental impact compared to solvent-intensive routes.

Green chemistry principles are increasingly applied to the synthesis of dioctyltin compounds to minimize environmental footprint and enhance sustainability. Solvent-free methods are a prime example of such approaches. These techniques eliminate or significantly reduce the use of volatile organic solvents, which are often hazardous and energy-intensive to recover. mt.com For instance, the melt-phase synthesis mentioned above aligns with green chemistry principles by operating without solvents. Another example involves the use of solid-state reactions or mechanochemical methods where reactants are ground together, often with minimal or no solvent, to facilitate the reaction. These green approaches aim to improve atom economy, reduce waste generation, and enhance process safety and efficiency in the synthesis of dioctyltin compounds. mt.com

Chemical Reactivity and Catalytic Applications of Dioctyltin Compounds

Fundamental Reaction Mechanisms of Dioctyltin Species

The chemical behavior of dioctyltin compounds is significantly influenced by the nature of their carbon-tin (C-Sn) bonds and the coordination environment around the tin center.

Carbon-Tin Bond Cleavage Reactions

The carbon-tin bond in organotin compounds, while relatively non-polar, exhibits stability in the presence of air and moisture. However, these bonds are susceptible to cleavage by a variety of agents, including halogens, metal halides, mineral acids, and alkalis gelest.com. The ease of C-Sn bond cleavage is influenced by the type of organic group attached to the tin atom. Specifically, aryl, allyl, or vinyl groups are cleaved more readily than alkyl groups, and among alkyl groups, lower alkyl chains are more susceptible to cleavage than higher alkyl chains gelest.com. For instance, dioctyltin oxide can undergo degradation when exposed to direct sunlight, leading to the formation of an inorganic tin salt gelest.com.

Stereochemical Aspects of Reactions at the Tin Center

The tin atom, being a relatively large atom, possesses low-lying empty 5d atomic orbitals. This characteristic enables tin to expand its coordination number beyond the typical four, frequently leading to structures with higher coordination gelest.com. This ability to form expanded coordination complexes can significantly influence the reactivity and potential stereochemical outcomes of reactions occurring at the tin center. For some dioctyltin compounds, such as dioctyltin bis(2-ethylhexyl maleate), the stereochemistry is described as "mixed," suggesting that reactions involving these compounds may lead to a mixture of stereoisomers fda.gov.

Catalysis in Organic and Polymer Chemistry

Dioctyltin compounds serve as crucial catalysts in a broad spectrum of organic and polymer synthesis reactions, facilitating various transformations with high efficiency.

Applications in Polyurethane Synthesis (e.g., Isocyanate-Polyol Reactions)

Dioctyltin compounds, notably dioctyltin dilaurate (DOTL) and dioctyltin oxide (DOTO), are extensively utilized as catalysts in the production of polyurethanes atamanchemicals.combnt-chemicals.comatamanchemicals.comreaxis.comreaxis.com. Their primary role is to accelerate the reaction between isocyanates and polyols, which is fundamental to the formation of diverse polyurethane products, including flexible and rigid foams, coatings, adhesives, and sealants atamanchemicals.comatamanchemicals.com. The catalytic mechanism of DOTL is considered similar to that of dibutyltin (B87310) dilaurate (DBTDL), where the tin compound acts as a Lewis acid. In this capacity, it accepts non-bonding electrons from the oxygen atom of the isocyanate molecule, thereby initiating the reaction l-i.co.ukmdpi.com. Beyond the primary isocyanate-polyol reaction, tin catalysts also contribute to the catalysis of water and crosslinking reactions during polyurethane synthesis reaxis.com. Different dioctyltin compounds, such as dioctyltin diacetyl acetonate, dioctyltin bis-(2-ethylhexanoate), dioctyltin bis-(isooctyl mercaptoacetate), and dioctyltin dilaurate, are employed, each offering specific properties and influencing reaction kinetics reaxis.com.

Catalysis of Esterification, Transesterification, and Condensation Reactions

Dioctyltin compounds are highly effective catalysts for esterification, transesterification, and condensation reactions. Dioctyltin oxide (DOTO) and dioctyltin stannoxane are widely recognized for their catalytic activity in these processes bnt-chemicals.comatamanchemicals.comatamanchemicals.combnt-chemicals.dechemicalbook.com. DOTO, for instance, is specifically used for high-temperature transesterification reactions in the manufacturing of coating resins and specialized monomeric esters atamanchemicals.comchemicalbook.com. Dioctyltin diketanoate also finds application as a catalyst in esterification reactions atamanchemicals.com. Furthermore, dioctyltin maleate (B1232345) is employed to catalyze esterification and transesterification reactions bnt-chemicals.com. Dioctyltin oxide can facilitate the production of binders, such as fatty acid esters, through transesterification processes bnt-chemicals.comatamanchemicals.com.

Role as Curing Agents in Silicone Systems

Dioctyltin compounds play a vital role as curing agents in various silicone systems. Dioctyltin dilaurate (DOTL) functions as a curing catalyst in silicone-based materials, promoting efficient cross-linking and subsequent hardening of the material atamanchemicals.com. Dioctyltin stannoxane is particularly effective in catalyzing the curing of oxime- and alkoxy-based silicones atamanchemicals.com. Similarly, dioctyltin oxide (DOTO) is utilized as a curing catalyst in silicone-based systems bnt-chemicals.com. Dioctyltin-silane complexes are specifically designed to catalyze hydrolysis and condensation reactions within moisture-curing systems, including silyl-terminated polymers (MS polymers) and alkoxy-based room temperature vulcanizing (RTV) silicone systems. These complexes enhance the curing process in one-component (1K) systems atamanchemicals.com. In tin-cured silicones, the curing mechanism involves a condensation reaction where a cross-linking agent undergoes hydrolysis in the presence of atmospheric moisture, subsequently cross-linking with hydroxyl-terminated polydimethylsiloxane (B3030410) under the catalytic action of a tin-based compound. This process typically releases acetic acid as a byproduct siliconeab.com.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Dioctyltin Speciation

Methodological Challenges in Organotin Speciation Analysis

Speciation analysis, which aims to define and quantify the distribution of an element among its different chemical forms, presents significant challenges, particularly for organotin compounds. The complexity of these analyses is often compounded by the need to maintain the integrity of the species throughout the analytical process speciation.net.

A primary challenge in organotin speciation is the potential for species redistribution and degradation during sample collection, storage, and preparation speciation.netresearchgate.netpsu.edunih.gov. Organotin compounds can undergo transformations, such as disproportionation or degradation, leading to an alteration of their original speciation in the sample researchgate.netpsu.edu. For instance, certain organotin species, like mono- and diphenyltin, have been observed to be unstable in methanol (B129727) solutions, undergoing redistribution reactions to form other species, including inorganic tin researchgate.net. This instability can lead to an underestimation or overestimation of specific organotin species, blurring the true environmental picture researchgate.netpsu.edu. High temperatures associated with gas chromatography separation or chemical treatments prior to analysis can also alter the relative amounts of organotins in samples psu.edu.

Detection Systems for Organotin Analysis

Other Element-Sensitive Detection Systems

The speciation analysis of dioctyltin, like other organotin compounds, heavily relies on hyphenated techniques that couple a separation method with a highly sensitive and selective element-sensitive detection system. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands out as a prevalent and powerful detection technique for organotin speciation due to its exceptional sensitivity and selectivity for tin isc-science.comchem-agilent.com.

ICP-MS is commonly coupled with chromatographic separation techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), to achieve the separation and subsequent detection of individual dioctyltin species.

GC-ICP-MS: This coupling is widely utilized, especially for its ability to provide lower detection limits isc-science.com. Organotin compounds, particularly those with one to three substituents like dioctyltin, are often polar and non-volatile. Therefore, prior derivatization is typically required to transform them into volatile, hydrophobic analytes amenable to GC separation psu.edursc.organalchemres.org. Common derivatization methods include hydride generation, alkylation by Grignard reagents, and ethylation using sodium tetraethylborate (NaBEt₄) rsc.orgresearchgate.netresearchgate.net. The separated species are then carried into the ICP torch injector tube, where they are atomized and ionized for detection by mass spectrometry chem-agilent.com.

HPLC-ICP-MS: An attractive alternative to GC-ICP-MS, HPLC-ICP-MS offers the advantage of direct separation of organotin species without the need for derivatization, simplifying sample preparation and minimizing potential species redistribution or contamination rsc.orgresearchgate.netresearchgate.netperkinelmer.com. Various LC-ICP-MS methods, including micellar, ion-pairing, and reverse-phase separation mechanisms, have been investigated for organotin speciation rsc.org. This approach allows for faster analytical procedures and improved accuracy by eliminating a derivatization step researchgate.net. Studies have shown that HPLC-ICP-MS can quantify multiple organotin species, including dibutyltin (B87310) (DBT), a related di-substituted organotin, with high precision and low detection limits researchgate.netresearchgate.netspeciation.net. For instance, a method for determining 11 organotin compounds in workplace air samples using HPLC-ICP-MS achieved detection limits ranging from 0.14 to 0.57 µg Sn/L speciation.net.

Beyond ICP-MS, other element-sensitive detection systems have been employed for organotin speciation, though often with different performance characteristics or specific applications:

Flame Photometric Detection (FPD): Used in conjunction with GC, FPD provides a sensitive and selective tin-detector for organotin compounds psu.edursc.org.

Atomic Emission Spectrometry (AES): Microwave-induced plasma atomic emission spectrometry (MIP-AES) is another detector coupled with GC for organotin analysis analchemres.orgresearchgate.net.

Mass Spectrometry (MS): While ICP-MS is a specific type of MS, general MS detectors, including those with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have been used with LC for organotin determination, reporting detection limits in the low picogram to nanogram range researchgate.net.

Fluorimetry: This technique is also considered well-suited for environmental organotin analysis when coupled with LC, particularly due to its sensitivity researchgate.net.

The choice of detection system is critical and is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. ICP-MS, particularly when hyphenated with GC or HPLC, remains the gold standard for comprehensive dioctyltin speciation due to its robust performance and ultra-trace detection capabilities.

Table 1: Representative Detection Limits for Organotin Speciation using Element-Sensitive Detection Systems

| Analytical Technique | Organotin Species | Detection Limit (LOD) | Matrix | Reference |

| LC-ICP-MS (External Calibration) | Monobutyltin, Dibutyltin, Tributyltin | 1.5 - 25.6 ng L⁻¹ | Sediment, Drinking Water | rsc.org |

| LC-ICP-MS (Isotopic Dilution) | Monobutyltin, Dibutyltin, Tributyltin | 0.5 - 1.2 ng L⁻¹ | Sediment, Drinking Water | rsc.org |

| SPME-HPLC-ICP-MS | Tributyltin (TBT) | 185 ng L⁻¹ | Water | researchgate.net |

| SPME-HPLC-ICP-MS | Triphenyltin (TPhT) | 11 ng L⁻¹ | Water | researchgate.net |

| HPLC-ICP-MS | Monobutyltin, Dibutyltin, Tributyltin, Triphenyltin chlorides | 0.029 - 0.049 µg L⁻¹ | General | researchgate.net |

| HPLC-ICP-MS | 11 Organotin Compounds | 0.14 - 0.57 µg Sn/L | Workplace Air | speciation.net |

Sample Preparation and Pre-concentration Methods

Effective sample preparation and pre-concentration are indispensable steps in the speciation analysis of dioctyltin and other organotin compounds, especially when dealing with complex matrices or trace-level concentrations wikipedia.orgnih.gov. These processes aim to isolate the analytes of interest from interfering substances, enhance their concentration, and convert them into a form suitable for instrumental analysis nih.govresearchgate.net.

Key objectives of sample preparation for organotin speciation include:

Selectivity: Removing potential interferences from the sample matrix, such as high salinity in seawater or high concentrations of other ions researchgate.net.

Sensitivity Enhancement: Increasing the analyte concentration through pre-concentration methods, which is crucial for detecting compounds present at very low levels nih.govresearchgate.net.

Analyte Conversion: If necessary, transforming the analyte into a more suitable form for the chosen separation and detection technique, particularly for GC-based methods requiring derivatization nih.govresearchgate.net.

Matrix Compatibility: Transferring the analyte into a solvent compatible with the analytical instrument researchgate.net.

Species Isolation: Ensuring the integrity of individual species during the preparation process to obtain accurate speciation data researchgate.net.

Common sample preparation and pre-concentration techniques applied in dioctyltin speciation include:

Extraction: This step separates the target analytes from the bulk of the sample matrix.

Liquid-Liquid Extraction (LLE): Involves partitioning analytes between two immiscible liquid phases. For organotins, this often includes extraction with organic solvents like ethyl acetate/hexane after acidification or addition of complexing agents researchgate.net.

Solid-Phase Extraction (SPE): A widely used technique for both extraction and pre-concentration. Analytes are selectively adsorbed onto a solid sorbent material, interferences are washed away, and then the analytes are eluted with a small volume of solvent, achieving significant pre-concentration nih.govresearchgate.net. SPE has been used to pre-concentrate organotin compounds for quantification rsc.org.

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid matrices like sediments researchgate.net.

Derivatization: As mentioned in the detection section, derivatization is a critical step for GC-based analysis of polar and non-volatile organotins, including dioctyltin. Common derivatization reagents include sodium tetraethylborate (NaBEt₄), which ethylates the organotin species to make them more volatile and thermally stable rsc.orgresearchgate.netresearchgate.net. This process is typically performed in situ or after extraction.

Microextraction Techniques (METs): These are modern, greener approaches that offer reduced solvent consumption and improved extraction efficacy.

Solid-Phase Microextraction (SPME): Involves the adsorption of analytes onto a fused silica (B1680970) fiber coated with a sorbent material, followed by direct desorption into the analytical instrument (e.g., GC or HPLC) researchgate.netresearchgate.nettubitak.gov.tr. SPME-HPLC-ICP-MS has been used for the speciation of organotin compounds in water samples researchgate.net.

Liquid-Phase Microextraction (LPME): Encompasses various techniques where a micro-drop of solvent or a thin film is used for extraction tubitak.gov.tr. Headspace single-drop microextraction (HS-SDME) has been combined with GC-ICP-MS for butyltin speciation researchgate.net.

Isotope Dilution: While not a sample preparation method in itself, isotope dilution analysis (IDA) is a quantitative strategy that can be integrated into the analytical workflow to improve the accuracy and precision of results, especially by compensating for matrix effects and losses during sample preparation isc-science.comrsc.org. For example, isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) has been shown to be superior to external calibration for organotin analysis in terms of accuracy, precision, and detection limits, with recoveries ranging from 70–114% rsc.org.

The selection of appropriate sample preparation and pre-concentration methods is paramount to ensure the integrity of the dioctyltin species and to achieve the necessary analytical performance for accurate and reliable speciation data.

Table 2: Key Sample Preparation and Pre-concentration Methods for Organotin Speciation

| Method Type | Specific Technique | Purpose/Application | Example for Organotins | Reference |

| Extraction | Liquid-Liquid Extraction (LLE) | Separation of analytes from matrix | Extraction with ethyl acetate/hexane for organotins in biological samples | researchgate.net |

| Solid-Phase Extraction (SPE) | Extraction and pre-concentration | Offline SPE to pre-concentrate organotin compounds for LC-ICP-MS | rsc.orgnih.gov | |

| Pressurized Liquid Extraction (PLE) | Enhanced extraction from solid matrices | Used for extracting organometallic species from environmental samples | researchgate.net | |

| Derivatization | Ethylation (e.g., with NaBEt₄) | Convert non-volatile organotins to volatile forms for GC analysis | In situ ethylation for butyltin compounds prior to GC-ICP-MS | rsc.orgresearchgate.netresearchgate.net |

| Hydride Generation | Convert organotins to volatile hydrides for GC or atomic absorption | Useful for aqueous matrices in GC-based analysis | rsc.org | |

| Microextraction | Solid-Phase Microextraction (SPME) | Green, low-solvent extraction and pre-concentration | SPME-HPLC-ICP-MS for tri-substituted organotins in water | researchgate.netresearchgate.net |

| Liquid-Phase Microextraction (LPME) / Headspace Single-Drop Microextraction (HS-SDME) | Green, low-solvent extraction and pre-concentration | HS-SDME with GC-ICP-MS for butyltin compounds | researchgate.net | |

| Quantitative Strategy | Isotope Dilution Analysis (IDA) | Improve accuracy and precision by compensating for matrix effects and losses | LC-ICP-MS with isotope dilution for butyltins in sediments and drinking water | isc-science.comrsc.org |

Environmental Fate and Transformation of Dioctyltin Compounds

Environmental Distribution and Partitioning Behavior

The distribution of dioctyltin compounds in the environment is largely governed by their partitioning behavior between various media, including water, sediment, and soil, as well as their potential for volatilization.

Partitioning to Aquatic and Terrestrial Compartments (e.g., Water, Sediment, Soil)

Dioctyltin compounds exhibit low to poor solubility in water. For instance, dioctyltin dichloride (DOTC) has an estimated water solubility ranging from 0.3 to 1.6 mg/L, while dioctyltin (EHTG)/(IOTG) has an estimated solubility of 1.0 mg/L oecd.org. This limited water solubility, coupled with high affinities for solid phases, leads to a predominant partitioning of these compounds to aquatic and terrestrial sediments and soils oecd.orgcdc.gov.

Upon release into the environment, dioctyltin compounds tend to accumulate in sediment and soil. Research indicates that DOTC partitions primarily to sediment (approximately 45%) and soil (around 38%). Similarly, dioctyltin (EHTG)/(IOTG) shows a higher affinity for sediment (approximately 70%) and also partitions to soil (around 26%) oecd.org. The lipophilic nature of these compounds is reflected in their high calculated octanol-water partition coefficients (Log Kows), which are 5.82 for DOTC and 15.35 for dioctyltin (EHTG)/(IOTG) oecd.org. High Log Kow values suggest a strong tendency for a substance to adsorb to organic matter in soils and sediments rather than remaining dissolved in water researchgate.net.

Dioctyltin chemicals can be released into the environment through leaching from PVC and CPVC articles or during industrial processing oecd.org. Environmental monitoring has detected dioctyltins in various matrices, including indoor dust samples and certain food products, highlighting their presence in the broader environment oecd.org.

Table 1: Partitioning Behavior of Dioctyltin Compounds

| Compound (Example) | Estimated Water Solubility (mg/L) | Primary Partitioning to Sediment (%) | Primary Partitioning to Soil (%) | Log Kow |

| Dioctyltin dichloride (DOTC) | 0.3 - 1.6 oecd.org | 45 oecd.org | 38 oecd.org | 5.82 oecd.org |

| Dioctyltin (EHTG)/(IOTG) | 1.0 oecd.org | 70 oecd.org | 26 oecd.org | 15.35 oecd.org |

Volatilization Potential from Environmental Media

The volatilization potential of dioctyltin compounds from environmental media is generally considered low due to their physicochemical properties. Henry's Law constants for DOTC and dioctyltin (EHTG) are reported as 1.33×10⁻⁶ atm-m³/mol and 5.35×10⁻⁸ atm-m³/mol, respectively oecd.org. Based on these values, volatilization from surface water is expected, with estimated volatilization half-lives for a model river or lake ranging from 38 days to 1 year for DOTC, and 3 hours to 11 days for dioctyltin (EHTG) oecd.org. Despite these predictions, releases of organotin compounds to the atmosphere from various surfaces are generally not significant, primarily due to their low vapor pressures and rapid photodegradation when exposed to surfaces cdc.gov.

Degradation Pathways in the Environment

Dioctyltin compounds undergo various degradation processes in the environment, including photodegradation, biodegradation, and chemical cleavage through hydrolysis.

Photodegradation Mechanisms (e.g., UV Irradiation)

Photodegradation plays a role in the environmental transformation of dioctyltin compounds, particularly in the atmosphere and surface waters. Dioctyltins are susceptible to atmospheric degradation by photochemically induced hydroxyl radicals oecd.org. The half-lives for this atmospheric degradation are relatively short, reported as approximately 6.5 hours for DOTC and 3.9 hours for dioctyltin (EHTG)/(IOTG) oecd.org.

The degradation of organotin compounds, including dioctyltins, involves the breaking of the tin-carbon bond, which can be initiated by ultraviolet (UV) irradiation cdc.govwestox.com. The rate of photodegradation is influenced by environmental conditions such as the intensity and wavelength of UV light cdc.govpublications.gc.ca. Organotin compounds, when incorporated as stabilizers in PVC, can also influence the photostability of the polymer itself, acting as UV absorbers and scavengers for radicals and hydrogen chloride generated during photo-oxidation nih.govresearchgate.net.

Table 2: Atmospheric Photodegradation Half-Lives

| Compound (Example) | Atmospheric Photodegradation Half-Life (by hydroxyl radicals) |

| Dioctyltin dichloride (DOTC) | 6.5 hours oecd.org |

| Dioctyltin (EHTG)/(IOTG) | 3.9 hours oecd.org |

Biodegradation Processes

The biodegradability of dioctyltin compounds varies depending on the specific compound and environmental conditions. While dioctyltin dichloride (DOTC) and dioctyltin (EHTG)/(IOTG) have been reported as not readily biodegradable oecd.org, partial mineralization of dioctyltin has been observed in standard biodegradation tests ortepa.org. Anaerobic degradation of organotin compounds, in general, tends to be slow ortepa.org.

However, microorganisms found in landfill environments have demonstrated the capacity to degrade alkyltin stabilizers used in PVC, and to transform the mono- and di-alkyltin chlorides that dissociate from these stabilizers diva-portal.org. In aquatic environments, particularly those rich in suspended solids, biodegradation is considered a significant process for the removal of organotins cdc.gov.

Chemical Cleavage and Hydrolysis

Hydrolysis is a key chemical degradation pathway for dioctyltin compounds, particularly in aqueous environments. Dioctyltin compounds, such as DOTC and dioctyltin (EHTG)/(IOTG), undergo rapid hydrolysis in water, with degradation occurring within minutes to hours oecd.org. This process typically involves the displacement of ligands, such as chlorine in DOTC, to form dioctyltin hydroxide, which can then precipitate as the oxide oecd.org. Similarly, thioester ligands on compounds like dioctyltin (EHTG)/(IOTG) are rapidly displaced and can further hydrolyze to yield thioglycolic acid and corresponding alcohols oecd.org.

The tin-carbon bond, although relatively stable in the presence of air and moisture, can be cleaved by various chemical agents, including halogens, metal halides, mineral acids, and alkali gelest.com. While the tin-sulfur bond shows relative stability in neutral solutions, it is susceptible to cleavage in aqueous caustic and by halogens gelest.com. Although cleavage of the tin-carbon bond by hydrolysis is generally not considered a major environmental fate process under typical environmental conditions cdc.gov, studies under simulated mammalian gastric conditions (acidic pH) have shown complete hydrolysis of dioctyltin thioglycolate to dioctyltin monochlorothioglycolic acid within hours industrialchemicals.gov.au.

Persistence and Bioaccumulation in Non-Human Biota

The environmental behavior of dioctyltin compounds, including their persistence and potential for accumulation in living organisms, is a key area of study.

Bioconcentration and Biomagnification in Aquatic Organisms (excluding human food chain specifics)

Bioconcentration refers to the uptake of a chemical by an aquatic organism directly from water, while bioaccumulation includes uptake from both water and food. Biomagnification is the increasing concentration of a substance in the tissues of organisms at successively higher trophic levels in a food chain wikipedia.orgcimi.org.

Regarding persistence in aquatic environments, octyltin (B230729) species, including dioctyltin, are generally considered not persistent, with estimated half-lives typically less than a few months at 20°C iwaponline.comcanada.ca. However, specific compounds like dioctyltin maleate (B1232345) (DOTM) have shown low biodegradability, with an aerobic degradation rate of 3% env.go.jp.

Studies on the bioconcentration potential of dioctyltin compounds in aquatic organisms suggest a low tendency for accumulation. For instance, a study investigating dioctyltin bis(2-ethylhexyl thioglycolate), a surrogate for dioctyltin oxide, in rainbow trout (OECD 305 guideline) reported varying bioconcentration factor (BCF) values. At an exposure concentration of 0.25 µg/L, a BCF of 1294 was observed, while at 2.5 µg/L, the BCF was 99. The higher BCF at the lower concentration was attributed to analytical limitations. Based on the results from the higher concentration and total tin analysis, the substance is not expected to bioconcentrate significantly, with a BCF of at least less than 100 europa.eueuropa.eu. Furthermore, analyses of dioctyltin (DOT) and monooctyltin (MOT) concentrations in fish tissues during a 30-day uptake phase consistently remained below the Limit of Quantification (< 0.25 mg/kg), indicating minimal accumulation europa.eu. Another specific dioctyltin compound, dioctyltin dilaurate, has also been reported as not accumulating in organisms borealisgroup.com.

Despite general concerns about the potential for organotins to bioaccumulate and cause long-term damage to aquatic ecosystems atamanchemicals.comatamanchemicals.com, specific research on dioctyltin compounds indicates that their bioconcentration potential in non-human aquatic biota is generally low europa.eueuropa.euborealisgroup.com.

Table 1: Bioconcentration Factors (BCF) for Dioctyltin Bis(2-Ethylhexyl Thioglycolate) in Rainbow Trout

| Exposure Concentration (µg/L) | BCF (based on measured dioctyltin) | BCF (based on total tin) | Notes | Source |

| 0.25 | 1294 | 178 | High value due to analytical methodology limit | europa.eu |

| 2.5 | 99 | 58 | Substance not expected to bioconcentrate | europa.eu |

Transformation Products and Environmental Metabolites

Organotin compounds, including dioctyltin, undergo environmental transformation primarily through sequential dealkylation. This process involves the stepwise removal of alkyl groups (e.g., octyl groups) from the tin atom, leading to the formation of less substituted organotin species and, ultimately, inorganic tin canada.ca. For example, a dioctyltin compound would typically degrade to a monooctyltin species before finally converting to inorganic tin.

Specific studies on the hydrolysis of dioctyltin compounds under simulated environmental conditions provide insights into their transformation products. For instance, dioctyltin bis(2-ethylhexyl thioglycolate) (DOTE) has been observed to hydrolyze to dioctyltin chloro-(2-ethylhexyl thioglycolate) (DOTECl) in simulated gastric environments (0.1 mol/L aqueous HCl, 72 hours, 40°C), rather than forming dioctyltin dichloride (DOTC) umweltbundesamt.at. This transformation involves the replacement of a thioglycolate ligand with a chloride ion. Furthermore, monooctyltin tris(2-ethylhexyl mercaptoacetate) (MOTE), often present as an impurity in DOTE, also undergoes conversion to its corresponding monochloride, MOTECl, under similar conditions umweltbundesamt.at. The conversion rate of DOTE to DOTECl (79%) was found to be significantly faster than that of MOTE to MOTECl (36%) umweltbundesamt.at.

Common forms of dioctyltin compounds that may be encountered in the environment or as intermediates include dioctyltin oxide (DOTO), dioctyltin dichloride (DOTC), and dioctyltin maleate (DOTM) env.go.jp. These various forms represent different chemical structures of dioctyltin, which can interconvert or degrade further depending on environmental conditions.

Biological Interactions and Mechanisms of Dioctyltin Compounds Non Clinical

Cellular and Subcellular Interactions of Dioctyltin Species

The interaction of dioctyltin compounds with biological systems at the cellular and subcellular levels is a critical area of investigation, revealing insights into their mechanisms of action.

Effects on Non-Human Cellular Metabolism

Dioctyltin compounds have been observed to interfere with fundamental metabolic processes in non-human cells. In studies involving isolated rat thymocytes, exposure to dioctyltin led to a notable increase in glucose consumption and the accumulation of pyruvate (B1213749) and lactate (B86563) within the cells uu.nl. This metabolic alteration is attributed to the inhibition of pyruvate dehydrogenase by dialkyltin compounds, which disrupts the entry of glycolytic end products into the tricarboxylic acid (TCA) cycle uu.nl. Consequently, pyruvate accumulates and is largely converted into lactate. Despite this disruption, the increased glycolytic phosphorylation appears capable of maintaining intracellular ATP levels, provided glucose is present in the incubation medium uu.nl.

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Dioctyltin compounds, along with other dialkyltin species, have been shown to interfere with the synthesis of crucial biological macromolecules such as DNA, RNA, and proteins in isolated rat thymocytes uu.nl. Specifically, micromolar concentrations of related dialkyltins, like diethyltin (B15495199) or dibutyltin (B87310), were found to decrease the incorporation of precursors into DNA and protein synthesis, while paradoxically increasing the incorporation of uridine (B1682114) into RNA uu.nl. This suggests direct or indirect interference with the cellular machinery responsible for macromolecule synthesis. Organotin compounds, including dioctyltin, are also known to exhibit a strong affinity for dithiol groups, which could contribute to their interactions with proteins containing cysteine residues cdc.gov.

Immunomodulatory Effects in Experimental Animal Models (Non-Clinical)

Dioctyltin (DOT) compounds are recognized for their immunotoxic properties in experimental mammals researchgate.netresearchgate.net. Research in non-clinical animal models has consistently demonstrated their capacity to modulate the immune system, often leading to immunosuppression.

Thymus Atrophy and Lymphoid Organ Depletion

A prominent effect of dioctyltin exposure in experimental animals is the induction of thymus atrophy and depletion of lymphoid organs. Studies in rats treated with dioctyltin dichloride (DOTC) have reported significantly reduced thymus and spleen weights nih.gov. Consistent findings across various dioctyltin compounds, including dioctyltin dichloride, dioctyltin alkyl mercaptoacetates, and dioctyltin oxide, reveal decreased thymus weights and associated lymphoid depletion industrialchemicals.gov.au. For instance, rats fed dioctyltin dichloride exhibited a reduction in thymus weight and lymphocyte depletion within the thymus and thymus-dependent areas of the spleen and lymph nodes who.int. This effect highlights the selective immunotoxicity of dioctyltin compounds, particularly impacting developing immune systems, which are more sensitive to such toxicants researchgate.netresearchgate.netnih.gov.

Mechanisms of Immunosuppression

One of the primary mechanisms underlying the immunotoxicity of dioctyltin chloride (DOTC) is its ability to stimulate immune cell apoptosis nih.gov. While specific detailed mechanisms for dioctyltin are still being elucidated, studies on other organotin compounds, such as dibutyltin dichloride and tributyltin chloride, provide insights into potential shared pathways of immunosuppression inchem.org. These compounds can induce apoptosis in rat thymocytes through a cascade of events that includes an increase in intracellular Ca2+ concentrations, the release of reactive oxygen species, the liberation of cytochrome c from mitochondria, and the activation of caspases, ultimately leading to DNA fragmentation inchem.org. This suggests that the apoptotic pathway is a critical component of organotin-induced immunosuppression, potentially applicable to dioctyltin compounds as well.

Hepatic and Renal System Interactions in Non-Human Animals

The liver and kidneys are key organs involved in the metabolism and excretion of xenobiotics, and dioctyltin compounds interact with these systems in non-human animals. Following oral administration of dioctyltin chloride to rats, di- and monooctyltin (its metabolite) were predominantly detected in the liver, with concentrations peaking approximately 48 hours post-administration nih.gov. Lower, trace amounts were also observed in the kidneys nih.gov. Generally, organotin compounds tend to distribute primarily to the liver and kidneys after oral exposure in rodents cdc.govwho.int. Despite this accumulation, some studies with dioctyltin dichloride did not report significant histopathologic alterations in the livers of rats or guinea pigs at certain tested doses cdc.gov. While specific data on severe renal effects of dioctyltin are limited, other organotin compounds have been associated with renal damage, such as proximal tubule degeneration observed with methyltin salts cdc.gov.

Industrial and Specialized Applications of Dioctyltin Chemistry

Applications in Polymer and Resin Manufacturing

Dioctyltin compounds are widely utilized in the polymer industry, contributing to the efficiency of production processes and the improvement of final product characteristics. Their functions range from regulating reaction kinetics to imparting enhanced material properties.

Process Regulators and Aids

In polymer and plastic manufacturing, dioctyltin compounds serve as effective process regulators and aids. They are employed as stabilizers and processing aids in the production of various plastic products, including both soft and rigid polyvinyl chloride (PVC) nih.gov. For instance, dioctyltin dilaurate (DOTL) functions as a catalyst in the production of polyurethanes, facilitating the reaction between isocyanates and polyols to form diverse foams, coatings, adhesives, and sealants wikidata.org. It helps control the reaction speed, ensuring proper curing and desired material properties wikidata.org. Dioctyltin dicarboxylate is also a popular catalyst for polyurethane reactions, as well as esterification and transesterification reactions, often used at concentrations between 0.01-0.3 wt.-% nih.gov.

Curing Agents for Specialized Resins (e.g., Polyester (B1180765), Alkyd, Insulating Casting Resins)

As curing agents, dioctyltin compounds are critical for the cross-linking and hardening of various specialized resins. Dioctyltin oxide (DOTO) serves as a curing catalyst in polyurethane coatings, silicone-based systems, and both polyester and alkyd resins, where it supports high-temperature transesterification reactions essential for producing coating resins americanelements.com. Dioctyltin dilaurate is specifically used as a curing catalyst in silicone-based materials, ensuring proper cross-linking and hardening of silicone elastomers and sealants, which is vital in industries like construction, automotive, and electronics for strong adhesion, flexibility, and weather resistance wikidata.org. It also acts as a curing agent for epoxy resins in the coatings industry, accelerating the cross-linking process to form robust, corrosion-resistant films, particularly relevant in marine and aerospace applications thegoodscentscompany.com. Dioctyltin dilaurate is also recognized as a standard catalyst for silicones and silane-modified polymers, including Room Temperature Vulcanizing (RTV) silicones used in automotive applications and molding compounds wikipedia.org.

Role in Coatings, Paints, and Adhesives

Dioctyltin compounds are indispensable in the formulation of coatings, paints, and adhesives, where they function primarily as catalysts and regulators of drying and hardening processes.

Catalysis in Surface Coatings (e.g., Automotive Industry, Floor Coatings)

In surface coatings, dioctyltin compounds exhibit significant catalytic activity. Dioctyltin dilaurate acts as a catalyst in industrial coatings and specialty paints, regulating the drying and curing processes to achieve optimal performance wikidata.org. Dioctyltin oxide (DOTO) is particularly important for catalysis in various paints and coatings, especially within the automotive industry. It is utilized for cathodic electro-submersible coating of mass-produced or geometrically complex components, applying a thin primer that offers protection against corrosion and physical damage americanelements.com. DOTO catalysts are also applicable in everyday paints, oil paints, and various floor coatings americanelements.com. Dioctyltin di(2-hexylhexanoate)-solution is another organotin catalyst used in paints and coatings, effectively catalyzing the formation of urethane (B1682113) linkages in flexible foams, adhesives, sealants, coatings, and elastomers fda.gov. Octyl tin catalysts generally contribute to the development of coatings and paints with outstanding durability and longevity, improving hardening and adhesion for resilient surfaces, even in demanding applications like automotive and construction. They are critical components in the production of catalysts and stabilizers for the automotive sector.

Regulatory Role in Drying and Hardening Processes

Beyond their general catalytic function, dioctyltin compounds play a specific regulatory role in the drying and hardening of coatings and inks. Dioctyltin dilaurate helps control these processes to achieve optimal performance in industrial applications wikidata.org. This regulatory function is crucial for ensuring proper cross-linking and hardening of materials like silicone elastomers and sealants wikidata.org. The choice of catalyst, including dioctyltin compounds, influences the final properties of a coating, such as hardness, pot life, and resistance to corrosion or chemicals, thereby ensuring that the coating meets desired performance characteristics.

Summary of Dioctyltin Applications

The table below summarizes the key industrial and specialized applications of dioctyltin compounds, highlighting their primary functions in various material systems.

| Application Area | Specific Function | Examples of Materials/Products | Key Benefits |

| Polymer & Resin Manufacturing | |||

| Process Regulators & Aids | Catalysis of polymerization, reaction speed control | Polyurethanes (foams, adhesives, sealants), PVC, general plastics | Controlled curing, improved production efficiency nih.govwikidata.org |

| Additives for Enhanced Material Properties | Heat stabilization, property enhancement | PVC (pipes, cables, packaging), silicone products | Improved thermal degradation resistance, enhanced flexibility, weather resistance, mechanical strength, durability, lifespan wikidata.orgwikidata.org |

| Curing Agents for Specialized Resins | Cross-linking, hardening | Polyurethane coatings, silicone-based systems, polyester resins, alkyd resins, epoxy resins, insulating casting resins | Proper curing, robust films, strong adhesion, flexibility, corrosion resistance wikidata.orgamericanelements.comthegoodscentscompany.comwikipedia.org |

| Coatings, Paints, & Adhesives | |||

| Catalysis in Surface Coatings | Acceleration of curing reactions | Industrial coatings, specialty paints, automotive coatings (electro-submersible), floor coatings, printing inks, varnishes | Enhanced durability, longevity, hardening, adhesion, film formation wikidata.orgamericanelements.comfda.gov |

| Regulatory Role in Drying & Hardening | Control of drying and hardening kinetics | Coatings, inks, silicone elastomers, sealants | Optimal performance, desired hardness, pot life, chemical resistance wikidata.org |

Utilization in Oleochemistry and Surfactant Production

Dioctyltin compounds, particularly dioctyltin oxide (DOTO), are widely employed as catalysts in oleochemistry. Their primary function in this sector is to facilitate transesterification reactions wikidata.orgwikipedia.orgthegoodscentscompany.comfda.gov. These reactions are crucial for the production of a diverse range of esters, including surfactant esters, lubricant esters, and fatty acid esters wikidata.orgwikipedia.orgthegoodscentscompany.com. For instance, dioctyltin oxide catalysts enable the synthesis of fatty acid esters, which can serve as binders in various applications, supporting polymer formation for materials like alkyd resins, polycarbonates, silicones, and polyurethanes wikidata.orgwikipedia.org.

Beyond dioctyltin oxide, other dioctyltin-based catalysts, such as dioctyltin dicarboxylate (DOTA), are also utilized in oleochemistry for the catalysis of acrylic acid esters and fatty acid esters uni.lu. The use of these organotin catalysts in transesterification processes leads to high reaction activity and yields, with the resulting products exhibiting notably low concentrations of by-products and improved visual quality. Dioctyltin dilaurate (DOTDL) similarly functions as a catalyst in both transesterification and esterification reactions, contributing to the synthesis of various esters in the oleochemical industry.

The catalytic activity of dioctyltin compounds in oleochemistry is summarized in the table below:

| Dioctyltin Compound | Application Area (Oleochemistry/Surfactant Production) | Catalytic Role | Specific Products/Reactions |

| Dioctyltin Oxide | Oleochemistry, Surfactant Production | Transesterification Catalyst | Surfactant esters, lubricant esters, fatty acid esters, binders (e.g., fatty acid esters for alkyd resins) wikidata.orgwikipedia.orgthegoodscentscompany.comfda.gov |

| Dioctyltin Dicarboxylate | Oleochemistry | Esterification/Transesterification Catalyst | Acrylic acid esters, fatty acid esters uni.lu |

| Dioctyltin Dilaurate | Oleochemistry | Esterification/Transesterification Catalyst | Various esters |

Emerging and Niche Industrial Applications

Dioctyltin chemistry extends its influence into several emerging and niche industrial applications, leveraging its versatility as a catalyst and a chemical intermediate.

Preparation of Metal Oxides (e.g., Tin Oxide Particles for LIBs)

Dioctyltin oxide is a tin-organic compound that finds use in various chemical synthesis processes wikidata.org. While the direct and primary application of dioctyltin compounds as precursors specifically for the preparation of tin oxide particles for lithium-ion batteries (LIBs) is not extensively detailed in the provided search results, tin(IV) oxide (SnO2) itself is a significant material in the context of LIBs, among other applications like semiconductors and solar cells. Dioctyltin oxide serves as a versatile compound for synthesis in numerous technical fields, including material science, suggesting its potential as a tin source in broader material synthesis pathways.

Pharmaceutical Synthesis (e.g., as Catalysts for Drug Intermediates)

In pharmaceutical synthesis, dioctyltin compounds demonstrate utility as catalysts and reagents. Dioctyltin oxide (DOTO) can be employed in the chemical synthesis of trinuclear seven-coordinated tin complexes wikidata.org. These complexes have shown potential for possessing antioxidant and anti-inflammatory activities, indicating a direct link to the development of pharmaceutical agents wikidata.org. Furthermore, dioctyltin oxide is recognized for its broader applications within the pharmaceutical industry. Dioctyltin dilaurate (DOTDL) is also noted as a catalyst in various polymerization processes, including those for polyurethanes and silicones. While these polymers have applications in medical devices, the direct catalytic role of DOTDL in synthesizing drug intermediates is less explicitly defined in the provided information, though it has been used as a raw material in reactions to produce compounds with anti-inflammatory and antioxidant properties.

Manufacture of Antioxidants

Dioctyltin oxide (DOTO) serves as a catalyst in the production of certain antioxidants wikidata.org. Research findings indicate its effectiveness in improving the yield of specific antioxidants. For instance, dioctyltin oxide has been utilized as a catalyst in the synthesis of antioxidant 1076, chemically known as 3-(3,5-di-tert-butyl-hydroxy phenyl) methyl propionate, where its application led to enhanced product yields. Beyond their role as catalysts in antioxidant synthesis, dioctyltin compounds can also function as additives and stabilizers in polymers, contributing to their oxidative stability.

Future Research Directions and Unexplored Avenues in Dioctyltin Chemistry

Development of Novel Dioctyltin Compounds with Tailored Reactivity

A primary avenue for future research lies in the rational design and synthesis of new dioctyltin compounds with functionalities tailored for specific applications. The versatility of the tin atom allows for the creation of a wide array of derivatives, particularly by modifying the carboxylate ligands attached to the dioctyltin moiety. sysrevpharm.orggelest.com The goal is to move beyond general-purpose catalysts and stabilizers to create molecules optimized for high performance in targeted roles.

Research efforts are directed toward synthesizing novel organotin carboxylates and other derivatives to achieve enhanced catalytic activity or specific biological functions. pku.edu.cnpreprints.org For instance, the synthesis of tetranuclear di-organotin(IV) carboxylates has been explored, creating complex structures with unique properties. pku.edu.cn The reactivity of dioctyltin compounds is largely influenced by the Lewis acidity of the tin center, which can be fine-tuned by altering the electronic properties of the attached ligands. gelest.com This allows for the development of catalysts with varying activities; for example, dioctyltin diacetate is a more reactive catalyst than dioctyltin dilaurate. gelest.com This principle is applied in creating specialty catalysts like dioctyltin neodecanoate, which is intentionally designed for lower activity to allow for longer processing times in the production of certain polyurethanes and silicones.

Future work will likely involve exploring a wider range of ligands, including those derived from complex organic acids, to create dioctyltin compounds with precisely controlled steric and electronic properties. This could lead to catalysts with higher selectivity, stabilizers with improved heat and light resistance for polymers like PVC, and new compounds with potential pharmaceutical applications. sysrevpharm.orgresearchgate.net

Table 1: Examples of Dioctyltin and Related Diorganotin Compounds with Specific Applications | Compound Name | Class | Key Feature / Application | Reference | |---|---|---|---| | Dioctyltin dineodecanoate (DOTDN) | Dicarboxylate | Heat stabilizer for PVC, often used with calcium and zinc stearates. researchgate.net | | Dioctyltin bis(isooctyl thioglycollate) | Thioglycollate | Heat stabilizer for plasticised PVC. researchgate.net | | Dioctyltin Oxide (DOTO) | Oxide | Intermediate for PVC stabilizers; catalyst for esterification and transesterification. env.go.jp | | Dioctyltin Dichloride (DOTC) | Dichloride | Intermediate in the synthesis of other dioctyltin stabilizers. env.go.jp | | Dibutyltin (B87310) Maleate (B1232345) | Dicarboxylate | PVC heat stabilizer. gelest.com | | Dibutyltin Dilaurate | Dicarboxylate | Commonly used catalyst for polyurethanes and RTV silicones. gelest.com | | Tetranuclear Dibutyltin Carboxylates | Carboxylate | Synthesized for potential enhanced antibacterial and antitumor activities. pku.edu.cn |

Advanced Spectroscopic and Structural Characterization Techniques (e.g., NMR, IR, X-ray, Mössbauer Spectroscopy)

A deeper understanding of the structure-property relationships in dioctyltin compounds requires the application of advanced characterization techniques. While standard methods are routinely used, future research will focus on their more sophisticated application and the combination of multiple techniques to build a comprehensive picture of molecular and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) is a cornerstone for characterizing organotin compounds. nih.gov The ¹¹⁹Sn nucleus is particularly informative due to its wide chemical shift range, which is highly sensitive to the coordination number and geometry of the tin atom. industrialchemicals.gov.au Future research will continue to leverage 1D and 2D NMR experiments to study the behavior of dioctyltin compounds in solution, investigate dynamic processes, and elucidate the coordination modes of ligands. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying the coordination mode of ligands, especially carboxylates, by analyzing the stretching frequencies of key functional groups. nih.gov The positions of the Sn-C and Sn-O stretching vibrations provide direct insight into the bonding environment around the tin center.

Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy is a powerful but less commonly utilized technique that provides unique information about the electronic environment of the tin nucleus. nih.gov The key parameters, isomer shift (IS) and quadrupole splitting (QS), are sensitive to the oxidation state (Sn(II) vs. Sn(IV)), the s-electron density at the nucleus, and the symmetry of the electric field around the tin atom. caltech.edulibretexts.orgwikipedia.org For diorganotin(IV) compounds, the quadrupole splitting values can be correlated with the C-Sn-C bond angle, providing insights into distortions from ideal tetrahedral or octahedral geometries. nih.govacs.org Future applications of this technique will be vital for correlating electronic structure with catalytic activity and stability.

Table 2: Typical Spectroscopic Data Ranges for Diorganotin(IV) Compounds | Technique | Parameter | Typical Range / Observation | Information Provided | Reference | |---|---|---|---|---| | ¹¹⁹Sn NMR | Chemical Shift (δ) | -200 to +200 ppm | Coordination number, geometry, ligand effects. industrialchemicals.gov.au | | ¹³C NMR | Sn-C Carbon Signal | Varies with alkyl group | Information on the organic framework. nih.gov | | FT-IR | νasym(COO) - νsym(COO) | Δν value indicates coordination mode (monodentate, bidentate) | Ligand binding mode. nih.gov | | FT-IR | ν(Sn-C) | ~500 - 600 cm⁻¹ | Strength and nature of the tin-carbon bond. pku.edu.cn | | ¹¹⁹Sn Mössbauer | Isomer Shift (IS) | 1.20 - 1.60 mm/s (relative to SnO₂) | Confirms Sn(IV) oxidation state; s-electron density. nih.govcaltech.edu | | ¹¹⁹Sn Mössbauer | Quadrupole Splitting (QS) | 2.00 - 4.50 mm/s | Coordination geometry and distortion from symmetry. caltech.edulibretexts.org |

Computational Chemistry and Molecular Modeling of Dioctyltin Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and understanding the reaction mechanisms of dioctyltin compounds at an atomic level. These methods complement experimental work by providing insights that are difficult or impossible to obtain through measurement alone.

Density Functional Theory (DFT) calculations are increasingly used to investigate the electronic structure, stability, and reactivity of organotin compounds. nih.gov DFT can be employed to:

Optimize Geometries: Predict the most stable molecular structures and compare the relative stability of different isomers.

Analyze Electronic Properties: Calculate orbital energies (HOMO-LUMO), atomic charges, and map molecular electrostatic potential to understand reactivity and intermolecular interactions.

Model Reaction Mechanisms: Elucidate the pathways of catalytic reactions, such as the Lewis acid mechanism in tin-catalyzed transesterification, by calculating the energies of reactants, transition states, and products. rsc.org This can help identify the rate-limiting steps and guide the design of more efficient catalysts. mdpi.com

Molecular dynamics (MD) simulations are another powerful tool, particularly for understanding the behavior of dioctyltin compounds in complex environments, such as a polymer matrix. For example, MD has been used to study the plasticizing effect of dioctyl phthalate (B1215562) on PVC, a system where dioctyltin compounds are often used as stabilizers. mdpi.com Similar simulations could model how dioctyltin stabilizers interact with PVC chains, clarifying their mechanism of action in preventing thermal degradation by scavenging HCl and replacing unstable chlorine atoms. researchgate.netmdpi.com

Future research will likely involve more sophisticated multiscale modeling, combining quantum mechanical methods for the reactive center with classical force fields for the larger environment, to provide a more accurate and comprehensive understanding of dioctyltin compounds in their real-world applications.

Sustainable Synthesis and Green Chemistry Innovations for Dioctyltin Production

The industrial production of dioctyltin compounds traditionally relies on methods that can involve hazardous reagents and generate significant waste. lupinepublishers.com A key future direction is the integration of green chemistry principles to develop more sustainable and environmentally benign synthesis routes.

Research in this area focuses on several core green chemistry concepts:

Alternative Reaction Conditions: Melt-phase synthesis presents a promising solvent-free approach for preparing dioctyltin derivatives, reducing the need for large volumes of volatile organic solvents. Similarly, developing catalytic approaches that operate under solvent-free conditions can significantly improve the environmental footprint of the synthesis. acs.org

Atom Economy: Traditional syntheses, such as those using Grignard reagents, can have lower atom economy. wikipedia.org Future research will aim to develop alternative pathways, potentially through direct reactions, that maximize the incorporation of reactant atoms into the final product.

Use of Renewable Feedstocks: A significant long-term goal is to replace petrochemical-derived starting materials with those from renewable biomass. greenchemistry-toolkit.orgrsc.org The octyl groups in dioctyltin are typically derived from fossil fuels. Research could explore pathways to produce octanol (B41247) or octyl halides from renewable sources like fats and oils, which could then be used in the synthesis of dioctyltin. bohrium.com

Biocatalysis: While still an unexplored avenue for organotin chemistry, biocatalysis (the use of enzymes to catalyze chemical reactions) offers a powerful tool for green synthesis in other areas of chemistry. Future research could investigate the potential for enzymatic processes to perform key steps in organotin synthesis under mild, aqueous conditions, although the inherent toxicity of organotins to biological systems presents a significant challenge.

By focusing on these principles, the chemical industry can work towards producing essential dioctyltin compounds through processes that are safer, more efficient, and have a reduced environmental impact.

Environmental Remediation Strategies for Organotin Contamination

Despite regulations, the historical use and persistence of organotin compounds have led to contamination in some soils and aquatic sediments. Developing effective and environmentally sound remediation strategies is a critical area of research. Since dioctyltin compounds are part of the broader class of organotins, remediation techniques developed for more studied compounds like tributyltin (TBT) are often applicable.

Current and emerging remediation strategies include:

Adsorption: This is a common method for removing organotins from water. Activated carbon has shown a high capacity for adsorbing organotin compounds due to hydrophobic interactions. Clay-based adsorbents are also effective. pku.edu.cn Adsorption is often used as a polishing step in wastewater treatment.

Chemical Oxidation: Advanced oxidation processes (AOPs) generate highly reactive species, such as hydroxyl radicals, that can degrade organotin compounds into less toxic inorganic tin. nih.gov

Photocatalytic Degradation: This technique uses semiconductor materials, like titanium dioxide (TiO₂), which, when irradiated with UV light, generate reactive oxygen species that break down organotins. sysrevpharm.org Studies have shown that photocatalysis can achieve near-complete degradation of organotins in water and is also effective for treating contaminated sediments. sysrevpharm.org

Soil Washing: This physical separation technique uses a water-based solution, sometimes with surfactants, to extract contaminants from soil, concentrating them into a smaller volume for further treatment.

Bioremediation and Phytoremediation: These methods use microorganisms or plants to degrade or accumulate contaminants. While promising as a low-cost, green alternative, these processes are generally slower than chemical or physical methods and can be limited by the toxicity of the contaminants to the biological systems. nih.gov

Future research will focus on optimizing these technologies, exploring novel adsorbent and catalyst materials, and developing combined remediation approaches (e.g., soil washing followed by photocatalytic degradation of the leachate) to efficiently and cost-effectively address organotin contamination.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing dioctyltin compounds?

Methodological Answer:

- Synthesis: Dioctyltin compounds (e.g., dioctyltin oxide, dichloride) are typically synthesized via organotin chemistry routes, such as the reaction of tin chloride with octyl Grignard reagents. Optimization of stoichiometry, solvent selection (e.g., anhydrous THF), and temperature control (50–80°C) are critical to minimizing byproducts like trioctyltin impurities .

- Characterization: Use nuclear magnetic resonance (NMR) to confirm Sn-C bonding (e.g., NMR chemical shifts between –200 to –300 ppm). Pair with elemental analysis (C, H, Sn) and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (e.g., Sn-O stretches at 500–600 cm) .

Q. What analytical techniques are most effective for detecting dioctyltin compounds in environmental samples?

Methodological Answer:

- Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using C18 cartridges for aqueous matrices. For sediments, employ Soxhlet extraction with dichloromethane .

- Detection: Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using NaBEt) to improve volatility. Limit of detection (LOD) typically ranges from 0.01–0.1 µg/L for water samples. Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for tin quantification .

Q. How should researchers design exposure assessment studies for dioctyltin compounds in aquatic ecosystems?

Methodological Answer:

- Framework: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example:

- Population: Freshwater invertebrates (e.g., Daphnia magna).

- Intervention: Dioctyltin oxide at 0.01–1 µg/L.

- Comparison: Control groups exposed to non-contaminated water.

- Outcome: Acute toxicity (LC) and bioaccumulation factors.

- Time: 48–96 hours .

- Data Collection: Measure dissolved tin concentrations via ICP-MS and correlate with mortality rates. Account for environmental variables (pH, temperature) using multivariate regression .

Advanced Research Questions

Q. What molecular mechanisms underlie dioctyltin-induced toxicity in mammalian cells?

Methodological Answer:

- In Vitro Models: Use human hepatocyte cell lines (e.g., HepG2) to assess mitochondrial dysfunction via JC-1 staining (membrane potential collapse) and reactive oxygen species (ROS) assays.

- Pathway Analysis: Perform RNA sequencing to identify dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio). Validate with Western blotting for caspase-3 activation .

- Comparative Studies: Contrast dioctyltin with other organotins (e.g., tributyltin) to isolate structure-activity relationships .

Q. How can researchers resolve contradictions in reported toxicity data for dioctyltin compounds?

Methodological Answer:

- Meta-Analysis: Systematically review existing studies (e.g., PRTR Law data from Japan) and apply heterogeneity tests (I statistic) to identify variability sources. Common issues include differences in test species, exposure durations, or analytical methods .

- Cross-Validation: Replicate conflicting studies under standardized OECD guidelines. For example, reassess acute toxicity using Danio rerio (zebrafish) embryos with harmonized exposure protocols .

Q. What computational models predict the environmental fate of dioctyltin compounds?

Methodological Answer:

- Fugacity Modeling: Use Level III fugacity models to simulate partitioning between air, water, soil, and sediment. Input parameters include octanol-water partition coefficients (log K ~4.2) and biodegradation half-lives (e.g., 60–90 days in aerobic soils) .

- Risk Quotients: Calculate predicted environmental concentrations (PEC) vs. predicted no-effect concentrations (PNEC). For dioctyltin maleate, PNEC = 0.0062 µg/L, indicating high risk in industrial effluent scenarios .

Q. How do dioctyltin compounds influence the thermal stability of PVC polymers?

Methodological Answer:

- Experimental Design: Prepare PVC blends with 0.1–2 wt% dioctyltin stabilizers. Assess thermal degradation via thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min).

- Mechanistic Insight: Use Arrhenius kinetics to calculate activation energy (E) shifts. Dioctyltin additives typically reduce E by 20–30 kJ/mol, indicating enhanced stabilization via radical scavenging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.